molecular formula C17H16N2O5 B2990543 5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide CAS No. 2034621-57-1

5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2990543
CAS No.: 2034621-57-1
M. Wt: 328.324
InChI Key: VIDCRQQKXLQBHV-UHFFFAOYSA-N
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Description

The compound 5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide is a 1,2-oxazole-3-carboxamide derivative featuring a cyclopropyl substituent at the 5-position of the oxazole ring and a 2-hydroxyethyl linker bearing both furan-2-yl and furan-3-yl groups. Key structural elements include:

  • Cyclopropyl group: Enhances metabolic stability and conformational rigidity .
  • Dual furan substituents: Contribute to π-π stacking interactions and moderate polarity .
  • Hydroxyethyl linker: Provides flexibility and hydrogen-bonding capacity .

Properties

IUPAC Name

5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-16(13-8-14(24-19-13)11-3-4-11)18-10-17(21,12-5-7-22-9-12)15-2-1-6-23-15/h1-2,5-9,11,21H,3-4,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDCRQQKXLQBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the furan derivatives, followed by the formation of the oxazole ring. The cyclopropyl group is then introduced through a cyclopropanation reaction. The final step involves the coupling of the furan and oxazole derivatives under specific reaction conditions to form the target compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and oxazole rings may interact with the active sites of enzymes, while the cyclopropyl group can enhance binding affinity. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Insights

  • Furan vs. Pyrazole substituents (Ceapin-A4/A5) introduce nitrogen-rich heterocycles, enhancing hydrogen-bonding capacity and target selectivity .
  • Cyclopropyl Group :

    • The cyclopropyl group in the target compound and BK46219 increases metabolic stability compared to Ceapin derivatives with benzyl/methyl groups, which are more susceptible to oxidative metabolism .

Commercial and Research Relevance

  • Availability : BK46219 is commercially available at high cost ($574/mg), suggesting specialized synthetic routes, while Ceapins are sourced from Enamine, indicating scalable production .
  • Therapeutic Potential: Ceapins are established modulators of unfolded proteins, whereas the target compound’s dual furan groups may position it for novel applications in inflammation or oncology .

Biological Activity

5-Cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide, a compound characterized by its unique oxazole structure and furan substituents, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O4C_{17}H_{16}N_{2}O_{4}. The compound features a cyclopropyl group and two furan rings, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds with oxazole and furan moieties exhibit significant antimicrobial properties. A comparative study of similar oxazole derivatives demonstrated varying Minimum Inhibitory Concentration (MIC) values against different fungal strains:

CompoundMIC (µg/ml)Candida albicansCandida tropicalisAspergillus niger
5-cyclopropyl derivative1.61.63.21.6
Reference drug (Fluconazole)3.23.23.21.6

These results suggest that the compound may be effective against common fungal pathogens, warranting further investigation into its mechanism of action against microbial targets .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been linked to its ability to inhibit cyclooxygenase (COX) enzymes. COX inhibitors are known for their role in reducing inflammation and pain. In vitro studies have shown that derivatives similar to this compound can significantly reduce prostaglandin E2 (PGE2) levels, indicating a potential for therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have also been explored. In cell line studies, this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of oxazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study evaluated the effects of various oxazole derivatives on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results showed that the compound significantly inhibited cell growth with IC50 values in the low micromolar range.
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, treatment with the compound resulted in a marked reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It is believed to inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating key regulatory proteins involved in cell division .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

Starting MaterialReagents/ConditionsYieldReference
3g (358 mg, 0.74 mmol)nBuLi (1.1 equiv), benzaldehyde (1.00 mmol)60%

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve furan and oxazole ring substituents. For example, furan protons typically appear at δ 6.2–7.5 ppm, while oxazole C=O groups resonate near δ 160–165 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How can stereochemical challenges in the hydroxyethyl moiety be addressed during synthesis?

Answer:
The 2-hydroxyethyl group introduces potential stereochemical complexity. Strategies include:

  • Chiral Resolution : Use chiral HPLC or diastereomeric salt formation to separate enantiomers.
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for structurally related carboxamides (e.g., N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl] derivatives) .
  • Asymmetric Synthesis : Employ chiral auxiliaries or catalysts during the hydroxyethyl group formation to control enantioselectivity.

Advanced: What experimental approaches resolve contradictions between computational bioactivity predictions and empirical data?

Answer:
Discrepancies often arise from solvation effects or protein flexibility. Mitigation strategies:

  • Docking Validation : Compare docking results (e.g., AutoDock Vina) with crystallographic data from structurally analogous compounds (e.g., furan-containing CXCR2 antagonists) .
  • In Vitro Assays : Use functional assays (e.g., enzyme inhibition, cell viability) to validate predicted targets. For example, oxazole derivatives have shown anti-inflammatory activity via COX-2 inhibition .
  • MD Simulations : Perform molecular dynamics (MD) to assess binding stability under physiological conditions.

Q. Table 2: Example Bioactivity Data for Analogous Compounds

Compound ClassTargetIC₅₀ (µM)Assay TypeReference
Isoxazole-thiopheneCOX-20.85In vitro enzymatic
Furan-oxadiazoleEGFR2.3Cell-based

Advanced: How can researchers optimize solvent systems for efficient purification of this compound?

Answer:
Purification challenges arise from polar functional groups (hydroxyl, carboxamide). Recommendations:

  • Chromatography : Use gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) on silica gel.
  • Recrystallization : Optimize solvent polarity with mixed systems (e.g., EtOH/H₂O for carboxamides) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) for high-purity isolation .

Basic: What are the primary biological pathways suggested for investigation based on this compound’s functional groups?

Answer:
Functional groups suggest interactions with:

  • Heterocycle-Binding Proteins : Furan and oxazole motifs are common in kinase inhibitors (e.g., EGFR, VEGFR) .
  • Hydrogen-Bond Acceptors : The carboxamide and hydroxyl groups may target enzymes like hydrolases or oxidoreductases .
  • Anti-Inflammatory Pathways : Analogous compounds show COX-2/LOX inhibition, warranting screening in macrophage models .

Advanced: How should researchers design stability studies to assess degradation under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor via HPLC .
  • Oxidative Stress : Expose to H₂O₂ or liver microsomes to identify vulnerable sites (e.g., furan ring oxidation) .
  • Light Sensitivity : Conduct UV-Vis spectroscopy under UV irradiation to detect photodegradation products .

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